molecular formula C24H26N4O4S B11387101 N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387101
M. Wt: 466.6 g/mol
InChI Key: IANWPLOLYZMYDV-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS Number: 874356-70-4) is a chemical compound with the molecular formula C24H26N4O4S. It has a molecular weight of approximately 466.55 g/mol . This compound belongs to the class of pyridazine derivatives and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the reaction of a suitable sulfonyl chloride with 4-aminobenzoic acid, followed by cyclization with 3-methylphenylhydrazine. The resulting intermediate is then subjected to further transformations to yield the final product.

Reaction Conditions::

    Sulfonylation: The reaction between 4-aminobenzoic acid and the sulfonyl chloride occurs under acidic conditions.

    Cyclization: Cyclization with 3-methylphenylhydrazine typically takes place in a solvent such as ethanol or acetonitrile.

Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using scalable processes in specialized laboratories.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the pyridazine ring is susceptible to oxidation.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.

    Substitution: Nucleophiles (e.g., amines, thiols) react with the sulfonyl group.

Major Products::
  • Oxidation: The corresponding carboxylic acid.
  • Reduction: The corresponding alcohol.
  • Substitution: Various derivatives with modified sulfonyl or phenyl groups.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.

    Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.

    Materials Science: Its reactivity makes it useful for functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

While there are related pyridazine derivatives, the specific uniqueness of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide lies in its sulfonyl-substituted azepane ring and the combination of phenyl and methyl substituents.

Similar Compounds:

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O4S/c1-18-7-6-8-20(17-18)28-16-13-22(29)23(26-28)24(30)25-19-9-11-21(12-10-19)33(31,32)27-14-4-2-3-5-15-27/h6-13,16-17H,2-5,14-15H2,1H3,(H,25,30)

InChI Key

IANWPLOLYZMYDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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